molecular formula C8H6N4S B1280123 5-Azido-2-methyl-1,3-benzothiazole CAS No. 23085-29-2

5-Azido-2-methyl-1,3-benzothiazole

Cat. No. B1280123
CAS RN: 23085-29-2
M. Wt: 190.23 g/mol
InChI Key: VBVFBHXLQPPCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azido-2-methyl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core with an azido functional group at the 5-position and a methyl group at the 2-position. This structure is a part of a broader class of azido-benzothiazoles, which are of interest due to their potential applications in the synthesis of various heterocyclic compounds and their relevance in medicinal chemistry.

Synthesis Analysis

The synthesis of azido-benzothiazoles, including 5-azido-2-methyl-1,3-benzothiazole, involves the preparation from corresponding amines. For instance, 6-azidobenzothiazole and its derivatives can be prepared and subsequently transformed into other heterocycles upon thermolysis in a polyphosphoric-acetic acid mixture . Additionally, the cycloaddition of azido-benzothiazoles with 1,3-diketones leads to the formation of triazole derivatives, as demonstrated by the reaction of 5- and 6-azido-2-methylbenzothiazoles with benzoylacetone, resulting in isomeric 4-acyl-1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 5-azido-2-methyl-1,3-benzothiazole is characterized by the presence of a triazole ring when it undergoes cycloaddition reactions. The regiospecific synthesis of 1,5-diaryl-4-benzothiazolyl-substituted 1,2,3-triazoles from benzo[d]thiazole derivatives indicates the potential for structural diversity and complexity in the resulting compounds .

Chemical Reactions Analysis

Chemical reactions involving 5-azido-2-methyl-1,3-benzothiazole are primarily focused on cycloaddition processes. The formation of 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions is a key transformation, which is facilitated by organocatalysts such as 1,8-diazabicyclo[5,4,0]undec-7-ene, leading to the synthesis of various substituted triazoles with good yields and regiospecificity . These reactions are crucial for the expansion of the chemical space of benzothiazole derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-azido-2-methyl-1,3-benzothiazole are not detailed in the provided papers, the general properties of azido-benzothiazoles can be inferred. These compounds are likely to have significant reactivity due to the azido group, which can participate in various chemical reactions, including cycloadditions and thermolysis. The presence of the azido group also suggests that these compounds may have explosive properties under certain conditions. The synthesis and characterization of related benzothiazole derivatives, such as the azo ligand 2-[2-(5-bromo thiazolyl) azo]-5-dimethyl amino benzoic acid, involve various analytical techniques, including NMR, mass spectrometry, and IR spectroscopy, which are essential for confirming the structures of these compounds .

Scientific Research Applications

Photochemical Reactivity and Applications

The reactivity of 5-Azido-2-methyl-1,3-benzothiazole under photochemical conditions has been studied. Irradiation in toluene solution of azido–tetrazole tautomers of 2-azido-1,3-benzothiazole leads to products from the intermediate nitrene. This process includes polymerization and dimerization reactions, showing potential in the field of polymer science and materials chemistry (D’Auria, Racioppi, Viggiani, & Zanirato, 2009).

Synthetic Chemistry and Drug Development

5-Azido-2-methyl-1,3-benzothiazole has been explored in synthetic chemistry, particularly in the formation of 2-methyl-5(6)-(1,2,3-triazol-1-yl)benzothiazoles via cycloaddition with magnesiumbromoacetylenes and 1,3-diketones. This process contributes to drug development, offering pathways for creating novel compounds with potential therapeutic applications (Ol'shevskaya, Kornilov, & Smirnov, 1990).

Antitumor Properties

The antitumor properties of benzothiazole derivatives, including 5-Azido-2-methyl-1,3-benzothiazole, have been investigated. These compounds have shown selective uptake in sensitive cells, suggesting their potential as antitumor agents. The mechanism involves AhR binding, induction of CYP1A1, and formation of DNA adducts leading to cell death, highlighting their role in cancer research (Bradshaw & Westwell, 2004).

Antimicrobial Applications

Azoalkyl ether imidazo[2,1-b]benzothiazoles, developed from 5-Azido-2-methyl-1,3-benzothiazole, exhibit significant antimicrobial properties. They have shown inhibitory effects against strains like MRSA and B. typhi. This suggests their potential in developing new antimicrobial agents, particularly for resistant bacterial strains (Maddili, Li, Kannekanti, Bheemanaboina, Tuniki, Tangadanchu, & Zhou, 2018).

Applications in Neurological Disorders

Research on benzothiazoles, including 5-Azido-2-methyl-1,3-benzothiazole, has shown promise in developing treatments for Parkinson's disease. Compounds derived from benzothiazoles act as selective and reversible MAO-B inhibitors, providing a potential therapeutic approach for neurodegenerative diseases (Nam, Park, Park, Kim, Yoon, Sawant, Choi, Park, Park, Min, Lee, & Choo, 2017).

Safety And Hazards

Benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if inhaled and harmful if swallowed or in contact with skin . Specific safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as benzothiazole and their pharmacological applications are areas of ongoing research .

properties

IUPAC Name

5-azido-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-5-10-7-4-6(11-12-9)2-3-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVFBHXLQPPCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498290
Record name 5-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azido-2-methyl-1,3-benzothiazole

CAS RN

23085-29-2
Record name 5-Azido-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.